hERG Liability: Myrtecaine Exhibits Markedly Higher Affinity for Cardiac Potassium Channels Than Lidocaine or Procaine
Myrtecaine displays a Ki of 5.32 (-log[M]) against the hERG potassium channel [REFS‑1], equivalent to a Kᵢ of approximately 4.8 μM. This affinity is 18‑fold higher than the reported hERG IC₅₀ of lidocaine (88.63 ± 7.99 μM) [REFS‑2] and 7‑fold higher than the hERG IC₅₀ of procaine (34.79 μM) [REFS‑3]. The lower inhibitory constant (Ki) for myrtecaine indicates substantially greater potential for QT prolongation and ventricular arrhythmia at equivalent systemic concentrations, a critical differentiation for formulators and toxicologists.
| Evidence Dimension | hERG K⁺ channel affinity (cardiotoxicity risk) |
|---|---|
| Target Compound Data | Ki = 5.32 (≈ 4.8 μM) |
| Comparator Or Baseline | Lidocaine IC₅₀ = 88.63 μM; Procaine IC₅₀ = 34.79 μM |
| Quantified Difference | Myrtecaine has 18× higher affinity than lidocaine; 7× higher than procaine |
| Conditions | Ki determined via binding assay (Drug Matrix); lidocaine IC₅₀ by whole‑cell patch clamp in HEK293 cells expressing hERG; procaine IC₅₀ in Xenopus oocytes |
Why This Matters
This large difference in hERG affinity mandates explicit cardiac safety evaluation for myrtecaine‑containing formulations, a consideration not equally applicable to lidocaine‑ or procaine‑based topical products.
- [1] DrugCentral. myrtecaine (Drug ID: 3787). University of New Mexico. Available from: https://drugcentral.org/drugcard/3787 (accessed 2026‑04‑22). View Source
- [2] Wang YH, et al. The effect of lidocaine on hERG (+) channels. Yao Xue Xue Bao. 2016 Nov;51(11):1698‑1703. PMID: 29908112. View Source
- [3] Wang N, Ma JH, Zhang PH. Procaine, a State‑Dependent Blocker, Inhibits HERG Channels by Helix Residue Y652 and F656 in the S6 Transmembrane Domain. 2013. Available via OpenAIRE: doi:10.1016/j.bcp.2013.02.005. View Source
